molecular formula C21H21FN2O2 B4751598 [4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B4751598
M. Wt: 352.4 g/mol
InChI Key: UWEZFIOQYPRPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route includes the reaction of 3-fluorobenzyl chloride with piperazine to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with 3-methyl-1-benzofuran-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it can be used to study the interactions of piperazine and benzofuran derivatives with biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, while the benzofuran moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE
  • 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE

Uniqueness: The unique combination of a 3-fluorobenzyl group and a benzofuran moiety in 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE provides distinct chemical and biological properties that can be leveraged in various applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug development.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-18-7-2-3-8-19(18)26-20(15)21(25)24-11-9-23(10-12-24)14-16-5-4-6-17(22)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZFIOQYPRPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.